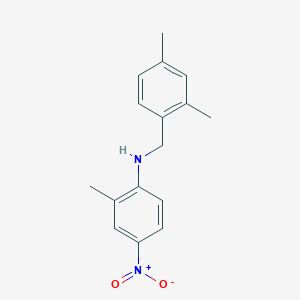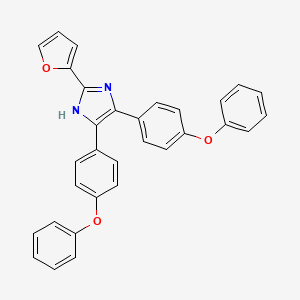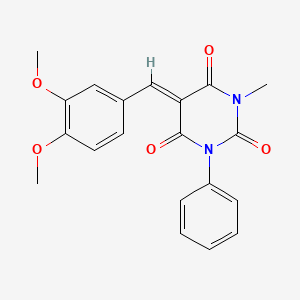
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine, also known as DMBA, is a chemical compound that has been used in scientific research for various purposes. DMBA is a member of the aromatic amine family and is commonly used as a carcinogenic agent to induce tumors in laboratory animals.
Mécanisme D'action
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine induces tumors by binding to DNA and causing mutations in the genetic material. The mutagenic effect of this compound is due to its ability to form reactive metabolites that can react with DNA and cause structural damage. This damage can lead to the formation of mutations that can initiate the development of tumors. This compound has been shown to induce tumors in various organs such as the skin, lung, liver, and mammary gland.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on laboratory animals. It has been shown to increase the levels of reactive oxygen species (ROS) and oxidative stress in cells, which can lead to DNA damage and cell death. This compound has also been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in laboratory experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents on tumor growth in a controlled environment. However, the use of this compound in laboratory experiments has some limitations. The carcinogenic effect of this compound is not specific to a particular organ or tissue, which can limit its use in studying specific types of cancer. Additionally, the use of this compound in laboratory animals raises ethical concerns and may not accurately reflect the effects of carcinogens on human cells.
Orientations Futures
There are several future directions for the use of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in scientific research. One area of interest is the development of new anti-cancer agents that can specifically target the mutagenic effects of this compound. Another area of interest is the study of the effects of this compound on human cells and the development of new methods for detecting and preventing DNA damage caused by environmental toxins. Additionally, the use of this compound in combination with other carcinogens may provide new insights into the mechanisms of carcinogenesis and the development of cancer.
Méthodes De Synthèse
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine can be synthesized through the reaction of 2,4-dimethylbenzylamine with 2-methyl-4-nitrobenzoyl chloride. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has been widely used in scientific research as a carcinogenic agent to induce tumors in laboratory animals. It is commonly used in the study of cancer biology, genetics, and drug development. This compound has also been used to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents on tumor growth.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-14(12(2)8-11)10-17-16-7-6-15(18(19)20)9-13(16)3/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYAYHAKKOBUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)


![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)